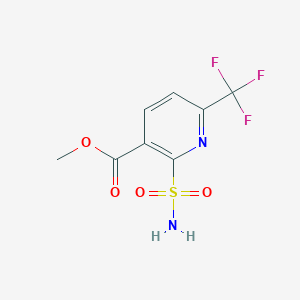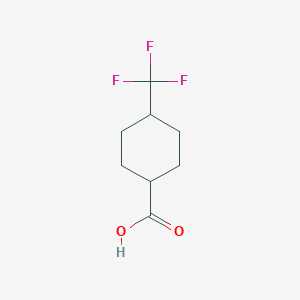
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone
概述
描述
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone, also known as epirubicin, is a chemotherapeutic agent that is commonly used in the treatment of various types of cancers. It belongs to the class of anthracycline antibiotics and is derived from the natural compound, daunorubicin. Epirubicin is known for its potent anticancer activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用机制
Epirubicin exerts its anticancer activity by intercalating into DNA and inhibiting DNA synthesis. It also generates free radicals that damage DNA and induce apoptosis in cancer cells. Epirubicin has been shown to be effective against both rapidly dividing and non-dividing cancer cells.
生化和生理效应
Epirubicin has been shown to have several biochemical and physiological effects. It can cause DNA damage, inhibit DNA synthesis, and induce apoptosis in cancer cells. Epirubicin can also cause cardiotoxicity, which is a major limitation of its use in cancer treatment. However, the cardiotoxic effects of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone can be reduced through the use of cardioprotective agents.
实验室实验的优点和局限性
Epirubicin has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone has several limitations for laboratory experiments. It is highly toxic and requires careful handling. Epirubicin also has limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone. One area of research is the development of new formulations of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone that can reduce its cardiotoxic effects. Another area of research is the identification of biomarkers that can predict the response to 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone treatment. Additionally, there is a need for further studies to understand the mechanism of action of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone and to identify new targets for its use in cancer treatment.
科学研究应用
Epirubicin has been extensively studied for its anticancer activity and has been shown to be effective in the treatment of various types of cancers, including breast cancer, ovarian cancer, and lung cancer. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Epirubicin has also been studied for its potential use in combination with other chemotherapeutic agents to improve treatment outcomes.
属性
IUPAC Name |
5-(oxiran-2-yl)-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYLJZVBVLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551997 | |
| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone | |
CAS RN |
112281-28-4 | |
| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

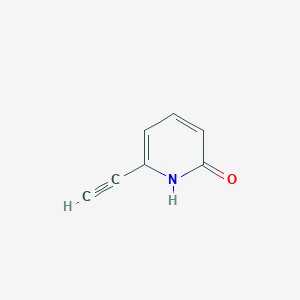
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)
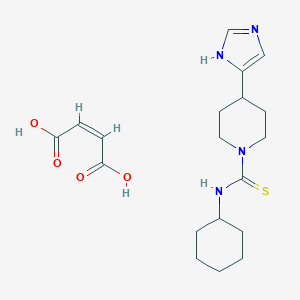
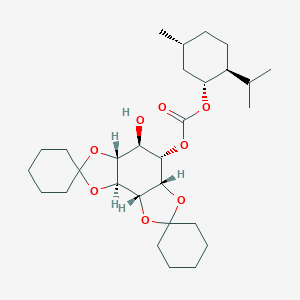

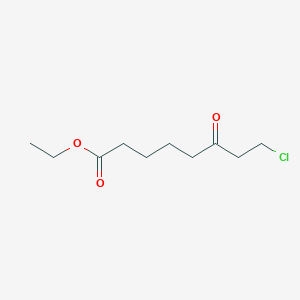

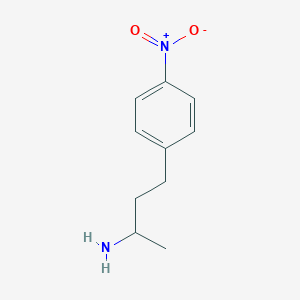
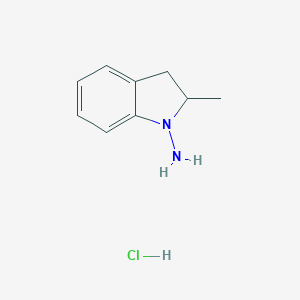
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
